molecular formula C15H17BClN3O4S B1430624 (6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid CAS No. 1003043-43-3

(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B1430624
CAS No.: 1003043-43-3
M. Wt: 381.6 g/mol
InChI Key: JDAUUSKHFBENJG-UHFFFAOYSA-N
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Description

(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid ( 1003043-43-3) is a high-purity boronic acid derivative with a molecular formula of C15H17BClN3O4S and a molecular weight of 381.64 g/mol. This compound is characterized by a piperazine core substituted with a (4-chlorophenyl)sulfonyl group and a boronic acid-functionalized pyridinyl ring. This structure makes it a valuable building block in medicinal chemistry and drug discovery research, particularly in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to use this compound to create biaryl structures that are central to many pharmaceutical agents. Boronic acids are especially critical in the development of protease inhibitors. Research into β-secretase (BACE-1) inhibitors for Alzheimer's disease, for instance, has heavily utilized boronic acid derivatives and piperazine-based scaffolds. The aminohydantoin class of BACE-1 inhibitors often features disubstituted pyridinyl rings similar to the core structure of this compound, which are designed to interact with key amino acid residues in the enzyme's active site . The integrated piperazine moiety is a privileged structure in drug design, often contributing to improved solubility and pharmacokinetic properties. As such, this chemical serves as a key intermediate for synthesizing and optimizing novel small molecules for neuroscientific and oncological research. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClN3O4S/c17-13-2-4-14(5-3-13)25(23,24)20-9-7-19(8-10-20)15-6-1-12(11-18-15)16(21)22/h1-6,11,21-22H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAUUSKHFBENJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855765
Record name {6-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003043-43-3
Record name {6-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H17BClN3O4S
  • Molecular Weight : 381.64 g/mol
  • CAS Number : 1003043-43-3

The structure features a boronic acid group, which is often associated with various biological activities, particularly in medicinal chemistry.

1. Antibacterial Activity

Studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : Observed against other strains such as Escherichia coli and Staphylococcus aureus .

2. Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes:

  • Acetylcholinesterase (AChE) : Important for treating conditions like Alzheimer's disease.
  • Urease : Inhibition may be beneficial for treating infections caused by urease-producing bacteria .

3. Cancer Therapy Potential

Research suggests that the compound may have applications in cancer chemotherapy:

  • The boronic acid moiety can interact with various biological targets implicated in cancer progression.
  • Studies have highlighted its potential as an anticancer agent, particularly through mechanisms involving enzyme inhibition and apoptosis induction .

4. Hypoglycemic and Diuretic Effects

Some derivatives of this compound have been linked to hypoglycemic activity, making them candidates for diabetes management. Additionally, diuretic effects could aid in treating hypertension .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological profiles of compounds related to this compound:

StudyFindings
Iqbal et al. (2020)Demonstrated strong antibacterial activity against specific bacterial strains and significant enzyme inhibition .
Aziz-ur-Rehman et al. (2011)Highlighted the importance of the sulfamoyl group in enhancing biological activity, including antibacterial and anticancer properties .
Hamid et al. (2020)Provided insights into the binding interactions with bovine serum albumin (BSA), indicating good pharmacokinetic profiles .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid is C15H17BClN3O4SC_{15}H_{17}BClN_3O_4S, with a molecular weight of approximately 381.64 g/mol . The compound features a boronic acid functional group, which is crucial for its biological activity, particularly in the inhibition of specific enzymes.

Anticancer Activity

One of the primary applications of this compound is in cancer research. It has been studied as a potential inhibitor of various kinases involved in tumor growth and proliferation. The mechanism involves the inhibition of Aurora kinases and FMS-related tyrosine kinase 3 (FLT3), which are overexpressed in several cancers . By interfering with these pathways, the compound may disrupt cell cycle progression and induce apoptosis in cancer cells.

Case Study: Mobinitinib
Mobinitinib, a related compound, has shown promising results in clinical trials as an orally bioavailable inhibitor targeting Aurora kinase and FLT3. Its ability to inhibit these kinases leads to significant antitumor effects, showcasing the potential therapeutic benefits of boronic acid derivatives like this compound .

Enzyme Inhibition

The boronic acid moiety allows this compound to act as a reversible inhibitor for serine proteases and other enzymes. This property is particularly valuable in biochemical research where enzyme modulation is required for studying metabolic pathways or drug interactions.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
Aurora KinaseCompetitive
FLT3Non-competitive
Serine ProteasesReversible

Drug Development

In drug formulation, the sulfonamide group enhances solubility and bioavailability, making this compound a candidate for further development into therapeutic agents. Its structural features allow for modifications that can optimize efficacy and reduce side effects.

Comparison with Similar Compounds

Cross-Coupling Efficiency

  • The 4-chlorophenylsulfonyl group in the target compound enhances electrophilicity at the boron atom, facilitating faster transmetallation in Suzuki reactions compared to analogs like (6-(4-methylpiperazin-1-yl)pyridin-3-yl)boronic acid .
  • (6-(4-Fluorophenyl)pyridin-3-yl)boronic acid (CAS: 1072944-20-7) exhibits lower steric hindrance but reduced stability under basic conditions due to the absence of a sulfonyl group .

Solubility and Stability

  • The methylpiperazine derivative (CAS: 936353-84-3) shows superior aqueous solubility (logP ~1.2) compared to the target compound (logP ~2.8), making it preferable for aqueous-phase reactions .
  • The unsubstituted piperazine analog lacks stability in acidic environments, whereas the sulfonyl group in the target compound prevents protonation of the piperazine nitrogen, enhancing stability .

Q & A

What are the established synthetic routes for (6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging boronic acid intermediates. Key steps include:

  • Piperazine sulfonylation : Reacting 4-chlorophenyl sulfonyl chloride with piperazine derivatives under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonylated piperazine intermediate .
  • Boronic acid coupling : Using PdCl₂(Ph₃P)₂ or t-Bu-XPhos as ligands with Na₂CO₃ in dioxane at 100°C to couple the pyridinyl-boronic acid moiety .
    Optimization factors :
    • Catalyst choice (Pd vs. Cu) impacts coupling efficiency .
    • Solvent polarity (DMF or toluene) affects intermediate stability .
    • Temperature control (100–120°C) minimizes side reactions .

Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Assign peaks for sulfonyl, piperazine, and boronic acid groups (e.g., δ 8.2–8.5 ppm for pyridinyl protons) .
    • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • Purity assessment :
    • HPLC : Use C18 columns with mobile phases like methanol/buffer (65:35) at pH 4.6 .
    • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

How can researchers resolve contradictions in catalytic efficiency between Pd and Cu systems for Suzuki-Miyaura coupling?

Answer:

  • Comparative studies : Test PdCl₂(dppf) and CuI/neocuproine under identical conditions (solvent, temperature, molar ratios) .
  • Mechanistic analysis :
    • Pd catalysts favor electron-deficient aryl halides but may require inert atmospheres.
    • Cu systems are cost-effective but struggle with steric hindrance .
  • Ligand screening : Bulky ligands (e.g., XPhos) improve Pd stability, while bidentate ligands enhance Cu reactivity .

What strategies stabilize the boronic acid group during synthesis to prevent protodeboronation?

Answer:

  • Solvent selection : Use aprotic solvents (dioxane, DMF) to minimize hydrolysis .
  • Inert atmosphere : Conduct reactions under N₂/Ar to avoid oxidation .
  • Buffer systems : Post-synthesis purification with ammonium acetate buffers (pH 6.5) maintains boronic acid integrity .

How can researchers evaluate the compound’s bioactivity against kinase targets?

Answer:

  • Enzyme assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against targets like PI3K or EGFR .
  • Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinities to ATP-binding pockets .
  • Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .

What methodological approaches address low coupling efficiency in Suzuki-Miyaura reactions?

Answer:

  • Pre-activation : Stir boronic acid with K₂CO₃ in ethanol to generate reactive boronate esters .
  • Microwave-assisted synthesis : Reduce reaction time (2–4 h vs. 12 h) and improve yields by 15–20% .
  • Ligand optimization : Screen Buchwald-Hartwig ligands (e.g., SPhos) to enhance Pd turnover .

How can researchers mitigate purification challenges caused by polar byproducts?

Answer:

  • Mixed-mode chromatography : Combine ion-exchange and reversed-phase columns (e.g., Acclaim™ Mixed-Mode WCX-1) .
  • Gradient elution : Use 0.1% TFA in water/acetonitrile (95:5 to 5:95) to separate sulfonylated byproducts .
  • Recrystallization : Employ ethanol/water (7:3) at 4°C to isolate high-purity crystals .

What are the key considerations for designing SAR studies on this compound?

Answer:

  • Core modifications :
    • Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen impact on target binding .
    • Substitute piperazine with morpholine to evaluate ring flexibility .
  • Boronic acid bioisosteres : Test pinacol ester or trifluoroborate salts for improved metabolic stability .
  • Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

How should researchers validate conflicting solubility data in DMSO vs. aqueous buffers?

Answer:

  • Dynamic light scattering (DLS) : Measure aggregation propensity in PBS (pH 7.4) vs. DMSO .
  • NMR solubility : Use D₂O/DMSO-d⁶ mixtures to quantify dissolved compound via ¹H signal integration .
  • Standardized protocols : Adopt USP <1236> guidelines for solubility testing across labs .

What in vitro models are suitable for assessing this compound’s pharmacokinetic properties?

Answer:

  • Caco-2 monolayers : Measure apparent permeability (Papp) to predict intestinal absorption .
  • Microsomal stability : Incubate with human liver microsomes (HLM) to calculate t₁/₂ and CLint .
  • Plasma protein binding : Use ultrafiltration to determine % bound to albumin/α-1-acid glycoprotein .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid

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